molecular formula C11H9BrO B1600531 1-Bromo-5-methoxynaphthalene CAS No. 74924-95-1

1-Bromo-5-methoxynaphthalene

Cat. No.: B1600531
CAS No.: 74924-95-1
M. Wt: 237.09 g/mol
InChI Key: KZEQDOKBYZEHKM-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxynaphthalene is a research chemical with the CAS number 74924-95-1 . It has a molecular formula of C11H9BrO and a molecular weight of 237.09 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation COC1=CC=CC2=C1C=CC=C2Br . This indicates that the molecule consists of a naphthalene core with a bromine atom substituted at one position and a methoxy group (-OCH3) substituted at another position.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.09 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Intermediates

Biological Activity

Compounds derived from 1-Bromo-5-methoxynaphthalene have shown potential in biological applications. For instance, Göksu and Uğuz (2005) synthesized derivatives that exhibited antibacterial activity against certain pathogenic bacteria (Göksu & Uğuz, 2005). Additionally, Saji et al. (2021) conducted spectroscopic analysis of 2-bromo-6-methoxynaphthalene, suggesting its potential as an anti-cancer drug due to its drug-like properties and low toxicity (Saji et al., 2021).

Spectroscopic Analysis

The compound and its derivatives have also been the subject of detailed spectroscopic analysis. For example, Govindarajan et al. (2010) studied the structural and vibrational properties of 1-methoxynaphthalene, providing insights into its molecular characteristics (Govindarajan et al., 2010).

Properties

IUPAC Name

1-bromo-5-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEQDOKBYZEHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447731
Record name 1-BROMO-5-METHOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74924-95-1
Record name 1-BROMO-5-METHOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-bromo-5-hydroxy-naphthalene (1.56 g, 7.0 mmol, prepared according to patent WO0146181), K2CO3 (1.45 g, 10.5 mmol), tetrabutylammonium chloride (15 mg, 0.05 mmol) and dimethyl sulfate (1.32 ml, 10.5 mmol) in MeCN was refluxed for 1 hour. After the addition of water, the aqueous phase was extracted three times with CH2Cl2. The combined organic layers were washed with water, dried over MgSO4, filtered and the solvent was removed under reduced to provide 1-bromo-5-methoxy-naphthalene (1.05 g, 64%) as a white solid, MS: m/e=236 (M+).
Quantity
1.56 g
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1.45 g
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1.32 mL
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15 mg
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Synthesis routes and methods II

Procedure details

A third fraction of orange oil (9.06 g, 20.9%) was isolated. TLC showed it to be a nearly 1:1 ratio of 5-bromo-3,4-dihydro-1(2H)-naphthalenone, and 7-bromo-3,4-dihydro-1(2H)-naphthalenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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